[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Overview
Description
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is an organotin compound that has garnered interest in the field of organic electronics and materials science. This compound is characterized by its complex structure, which includes thiophene and benzo[1,2-b:4,5-b’]dithiophene units, making it a valuable building block for the synthesis of conjugated polymers and small molecules used in organic photovoltaics and other electronic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the active layer of photovoltaic devices . It is used in the manufacture of these devices due to its ability to enhance solar cell efficiency .
Mode of Action
The compound interacts with its target by forming a critical component within the active layer of the cell . It enhances the efficiency of solar cells by improving the charge carrier mobility and intermolecular charge transfer .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of energy in solar cells . It enhances the light-absorbing properties of the cells due to the presence of polymer donors and non-fullerene acceptors .
Pharmacokinetics
It is known to be soluble in organic solvents such as benzene and dimethylformamide . This solubility can impact its bioavailability in the active layer of photovoltaic devices.
Result of Action
The result of the compound’s action is an increase in the efficiency of solar cells . For instance, a ternary device based on this compound exhibited an efficiency of 15.10%, an open-circuit voltage (Voc) of 0.83 V, a short-circuit current density (Jsc) of 27.68 mA/cm^2, and a fill factor (FF) of 65.25% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the presence of halogen atoms in the compound leads to deeper HOMO energy levels, which improves the power conversion efficiency of the device . As an organotin compound, it may have potential toxicity and environmental impact . Therefore, appropriate laboratory safety regulations should be followed when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps, starting with the preparation of the thiophene and benzo[1,2-b:4,5-b’]dithiophene units. These units are then functionalized with trimethylstannane groups. One common method involves the nitration and cyclization of benzylamine-substituted thiophene to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene units.
Substitution: The trimethylstannane groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives of the original compound.
Scientific Research Applications
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Photovoltaics: It is used as a building block for the synthesis of conjugated polymers that are employed in organic solar cells.
Organic Thin-Film Transistors: The compound is utilized in the fabrication of organic thin-film transistors due to its semiconducting properties.
Material Science: The compound is explored for its potential in developing new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound lacks the chlorine atoms and trimethylstannane groups, making it less versatile in certain applications.
(4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound includes tripropylsilyl groups instead of trimethylstannane, which affects its electronic properties and solubility.
Uniqueness
The presence of both chlorine atoms and trimethylstannane groups in (4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) makes it unique. These functional groups enhance its reactivity and solubility, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38Cl2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLARDDMGOLESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)Cl)[Sn](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56Cl2S4Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
973.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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